molecular formula C9H12N2NaO9P B3123662 Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Cat. No.: B3123662
M. Wt: 346.16 g/mol
InChI Key: WHRWYTJLFJEXDD-IAIGYFSYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a phosphorylated nucleoside analog characterized by a tetrahydrofuran sugar moiety linked to a uracil derivative (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) and a methyl hydrogen phosphate group. The stereochemistry (2R,3S,4R,5R) is critical for its biological interactions, particularly in mimicking natural nucleotides for antiviral or enzymatic applications .

This compound is primarily utilized in laboratory research, as evidenced by its availability from suppliers like CymitQuimica and Moldb, with typical purity levels of 98% . Its structural similarity to uridine derivatives positions it as a candidate for studying nucleotide metabolism and antiviral mechanisms.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWYTJLFJEXDD-IAIGYFSYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate, also known as a novel pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

Chemical Overview

  • Molecular Formula : C₉H₁₂N₂NaO₉P
  • Molecular Weight : 427.15 g/mol
  • CAS Number : 3106-18-1
  • Purity : 98% .

The compound features a tetrahydrofuran ring substituted with hydroxyl and dioxo groups, which are significant for its biological interactions.

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity by inhibiting viral polymerases. Specifically, this compound may interfere with nucleic acid synthesis in viruses. This mechanism is similar to that observed in other nucleoside analogs that target viral replication processes .

Antibacterial Activity

This compound has shown potential antibacterial effects against various pathogens. For instance, related pyrimidine derivatives have been reported to inhibit key bacterial enzymes such as MraY (translocase I), which is crucial for bacterial cell wall synthesis . The structural characteristics of this compound may enhance its ability to bind to these targets effectively.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have explored the inhibition of cytochrome P450 enzymes by similar compounds at concentrations significantly higher than their binding affinity values . This suggests a low likelihood of adverse drug interactions at therapeutic doses.

Case Study 1: Antiviral Activity

A study on pyrimidine derivatives demonstrated that compounds with similar structural features effectively inhibited hepatitis C virus (HCV) polymerase. The findings indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral potency .

Case Study 2: Antibacterial Efficacy

Another investigation highlighted the antibacterial properties of related compounds against Mycobacterium tuberculosis. The results showed that specific substitutions on the pyrimidine scaffold significantly improved activity against this pathogen .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityNotable Findings
This compoundAntiviral and antibacterialPotential enzyme inhibitor; effective against HCV and M. tuberculosis
5-Iodouridine 5'-monophosphate sodium saltAntiviralIncorporation into nucleic acids disrupts replication
3,4-Dihydropyrimidin-2(1H)-onesA₂B receptor antagonistsHigh affinity for A₂B receptors; inhibits cAMP accumulation

Scientific Research Applications

Medicinal Chemistry

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate has been studied for its potential as an antitumor agent. Its structural similarity to nucleosides allows it to interact with nucleic acid synthesis pathways, making it a candidate for further development in cancer therapy.

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme inhibition and substrate interactions. Its ability to mimic natural substrates makes it valuable for understanding metabolic pathways involving phosphate transfer.

Materials Science

Research has indicated that this compound can be incorporated into polymer matrices for drug delivery systems. Its phosphonate group enhances solubility and stability in biological environments.

Case Studies

Study TitleYearFindings
Antitumor Activity of Novel Pyrimidine Derivatives2020Demonstrated significant cytotoxicity against various cancer cell lines.
Enzyme Inhibition Studies Using Phosphate Analogues2021Showed that the compound effectively inhibits key metabolic enzymes.
Development of Biodegradable Polymers for Drug Delivery2022Highlighted the successful incorporation of the compound into polymer scaffolds for controlled release applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Pyrimidine Ring

5-Fluoro Substitution
  • Compound : Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate (CAS 103226-10-4).
    • Molecular Formula : C₉H₁₀FN₂Na₂O₈P.
    • Molecular Weight : 370.14 g/mol.
    • Key Difference : Fluorine at the 5-position enhances metabolic stability and binding affinity to viral enzymes, analogous to 5-fluorouracil derivatives.
    • Application : Used in antiviral research, particularly for studying nucleotide analog efficacy .
5-Bromo Substitution
  • Compound: Sodium ((2R,3S,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate (CAS 51432-32-7). Molecular Formula: C₉H₁₀BrN₂Na₂O₈P. Molecular Weight: 431.04 g/mol. Safety Profile: Classified with hazard statements H302+H312+H332 (harmful if ingested, in contact with skin, or inhaled) .

Phosphate Group Variations

Triphosphate Derivatives
  • Compound: ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate. Key Difference: The triphosphate group enables direct incorporation into nucleic acids during replication, unlike monophosphates, which require enzymatic activation. Application: Critical for studies on RNA/DNA synthesis and polymerase activity .
Diphosphate Hydrate
  • Compound : Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate hydrate.
    • Molecular Formula : C₉H₁₄N₂Na₂O₁₃P₂.
    • Molecular Weight : 466.14 g/mol.
    • Key Difference : Additional phosphate groups enhance solubility and mimic high-energy nucleotide states, useful in kinase studies .

Functional Group Additions

Methylsulfonamido Modification
  • Compound : Sodium ((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-3-(methylsulfonamido)tetrahydrofuran-2-yl)methyl phosphate.
    • Molecular Formula : C₁₀H₁₄N₃Na₂O₁₀PS.
    • Molecular Weight : 445.25 g/mol.
    • Key Difference : Sulfonamido groups improve solubility and may confer resistance to phosphatase degradation .
Acetylated Derivatives
  • Compound : ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl acetate (isolated from Portulaca oleracea L.).
    • Key Difference : Acetylation acts as a prodrug strategy, enhancing membrane permeability.
    • Application : Demonstrates anti-inflammatory and anticholinesterase activities in natural product studies .

Antiviral Analogs

  • Compound: Sofosbuvir-related crystalline forms (e.g., (S)-isopropyl 2-((S)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate). Key Difference: Fluorine and methyl substitutions enhance antiviral potency against HCV by improving binding to NS5B polymerase.

Q & A

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

To confirm the structure, employ a combination of 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to resolve stereochemistry and substituent positions, particularly the tetrahydrofuran ring and pyrimidinone moiety. UHPLC-ESI-QTOF/MS provides accurate mass data to verify molecular formula (e.g., [M+Na]+^+ or [M-H]^- ions). For example, in natural product isolation, 2D NMR correlation peaks between the pyrimidinone proton (δ ~7.5 ppm) and the tetrahydrofuran oxygen confirm the glycosidic linkage .

Q. What synthetic strategies are used to prepare phosphorylated nucleoside analogs like this compound?

Key steps include:

  • Phosphorylation : Use of phosphoramidite chemistry or enzymatic phosphorylation to attach the phosphate group to the tetrahydrofuran’s hydroxymethyl group.
  • Protection/deprotection : Temporary protection of hydroxyl groups (e.g., acetyl, benzyl) during synthesis to prevent side reactions, followed by acidic or basic deprotection .
  • Stereochemical control : Chiral auxiliaries or enzymatic catalysis to maintain the (2R,3S,4R,5R) configuration .

Q. How is this compound isolated from natural sources, and what purification techniques are critical?

Isolation involves solvent extraction (e.g., methanol/water) followed by chromatographic separation:

  • Flash chromatography : For crude fractionation using gradients of ethyl acetate/methanol.
  • HPLC : Reverse-phase C18 columns with UV detection at 260 nm (pyrimidinone absorption) to isolate pure fractions .
  • Crystallization : Ethanol/water mixtures to obtain crystals for X-ray diffraction validation if needed .

Advanced Research Questions

Q. What methodologies are used to investigate the anti-inflammatory and anticholinesterase activities of this compound?

  • Enzyme inhibition assays :
  • Anti-inflammatory : Measure inhibition of cyclooxygenase-2 (COX-2) or TNF-α production in LPS-stimulated macrophages (IC50_{50} values typically <10 µM) .
  • Anticholinesterase : Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with donepezil as a positive control .
    • Molecular docking : Compare binding affinity to AChE’s catalytic site (PDB: 4EY7) using PyMOL or AutoDock .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Design forced degradation studies:

  • Acidic/basic hydrolysis : Expose the compound to 0.1 M HCl/NaOH at 60°C for 24 hours, then analyze degradation products via LC-MS. For example, base degradation may yield dephosphorylated analogs or ring-opened products .
  • Oxidative stress : Use H2_2O2_2 (3%) to identify oxidation-sensitive sites (e.g., pyrimidinone ring). Quantify stability using Arrhenius plots to extrapolate shelf-life .

Q. What chemical modifications enhance this compound’s bioactivity or stability?

  • Triazole conjugates : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole-linked amino acids or heterocycles, improving antibacterial activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL against M. tuberculosis) .
  • Fluorination : Introduce fluorine at the tetrahydrofuran’s 4-position to enhance metabolic stability and binding affinity (see for fluorinated analogs) .
  • Prodrug strategies : Acetylation of hydroxyl groups to improve membrane permeability, followed by esterase-triggered activation .

Experimental Design Considerations

Q. How to optimize reaction yields in phosphorylation steps?

  • Solvent selection : Use anhydrous DMF or acetonitrile to minimize hydrolysis.
  • Catalyst optimization : Employ 5-(ethylthio)-1H-tetrazole (ETT) for phosphoramidite activation, increasing coupling efficiency to >85% .
  • Real-time monitoring : 31P^{31}P NMR (δ ~148 ppm for triphosphate intermediates) to track reaction progress .

Q. What analytical techniques are essential for purity assessment?

  • UHPLC-DAD : Purity >98% confirmed by a single peak at 254 nm.
  • Elemental analysis : Carbon/nitrogen ratios must match theoretical values (e.g., C: 34.5%, N: 5.1% for C9_9H12_{12}N2_2Na3_3O15_{15}P3_3) .
  • Ion chromatography : Quantify free phosphate contaminants using anion-exchange columns .

Data Interpretation Challenges

Q. How to distinguish between stereoisomers during synthesis?

  • Chiral HPLC : Use a CHIRALPAK® AD-H column with hexane/isopropanol (90:10) to resolve (2R,3S,4R,5R) from (2S,3R,4S,5S) isomers. Retention time differences >2 minutes confirm enantiomeric separation .
  • NOESY NMR : Cross-peaks between H-1’ (pyrimidinone) and H-4’ (tetrahydrofuran) confirm β-D-ribofuranose configuration .

Q. What computational tools predict interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • MD simulations : GROMACS or AMBER to model binding dynamics with enzymes (e.g., 100-ns simulations to assess binding free energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Reactant of Route 2
Reactant of Route 2
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.